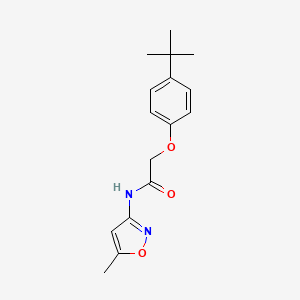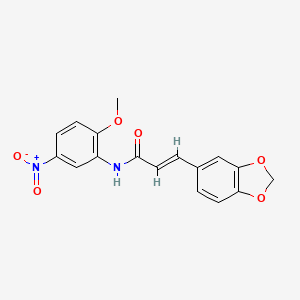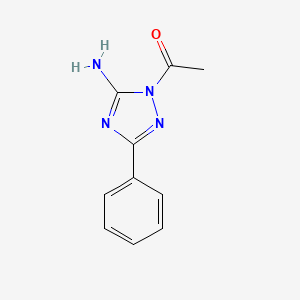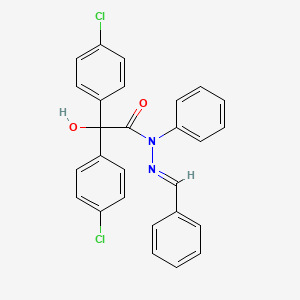
2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide, also known as L-655,240, is a compound that has been extensively studied for its potential use as a therapeutic agent. It belongs to the class of compounds known as isoxazoles and has been found to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and other mediators of inflammation. It has also been found to modulate the activity of certain ion channels, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, it has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease. It has also been found to have anti-convulsant effects, making it a potential candidate for the treatment of epilepsy.
実験室実験の利点と制限
One of the advantages of 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is that it has been extensively studied and its mechanism of action is relatively well understood. This makes it a useful tool for researchers studying the mechanisms of inflammation and pain. However, one limitation of 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is that it has not yet been tested in clinical trials, so its potential as a therapeutic agent is not yet fully known.
将来の方向性
There are several potential future directions for research on 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide. One area of interest is the potential use of 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. Another area of interest is the potential use of 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide as a therapeutic agent for epilepsy. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide and to determine its potential as a therapeutic agent for other conditions such as rheumatoid arthritis and other inflammatory disorders.
合成法
The synthesis of 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with 4-tert-butylphenol to form the corresponding ester. This ester is then reacted with N,N-dimethylacetamide to yield the final product, 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide.
科学的研究の応用
2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been extensively studied for its potential use as a therapeutic agent in a variety of conditions. It has been found to have significant anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of conditions such as rheumatoid arthritis and other inflammatory disorders.
特性
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-9-14(18-21-11)17-15(19)10-20-13-7-5-12(6-8-13)16(2,3)4/h5-9H,10H2,1-4H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSMTMHIWXMINU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726337 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5795123.png)
![1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5795125.png)
![2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5795127.png)



![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5795162.png)

![1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine](/img/structure/B5795168.png)


![N'-[4-(dimethylamino)benzylidene]-1-(2,4-dinitrophenyl)piperidine-4-carbohydrazide](/img/structure/B5795183.png)